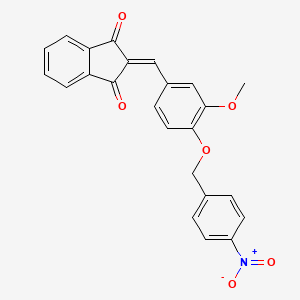

2-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indane-1,3-dione is a useful research compound. Its molecular formula is C24H17NO6 and its molecular weight is 415.401. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indane-1,3-dione is a synthetic derivative that has garnered interest due to its potential biological activities. This article presents an overview of its biological activities, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse sources.

Chemical Structure

The chemical formula for this compound is C21H20N2O5. Its structure features an indane dione core substituted with a methoxy group and a nitrophenylmethoxy moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of this compound. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The most active derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several pathogens, indicating potent antimicrobial properties .

- Biofilm Inhibition : The compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in terms of biofilm reduction percentage .

- Synergistic Effects : When combined with Ciprofloxacin and Ketoconazole, the compound showed synergistic effects that lowered the MICs of these antibiotics, suggesting potential for combination therapy in treating resistant infections .

Cytotoxicity and Hemolytic Activity

The safety profile of the compound was assessed through hemolytic activity tests:

- Hemolytic Activity : The compound exhibited low hemolytic activity, with percentages ranging from 3.23% to 15.22% , indicating it is relatively non-toxic compared to Triton X-100, a known hemolytic agent .

- Cytotoxicity : In cytotoxicity assays, the compound showed IC50 values greater than 60 μM , suggesting a favorable safety margin for therapeutic applications .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes:

- DNA Gyrase and Dihydrofolate Reductase (DHFR) : The compound acted as an inhibitor of DNA gyrase with IC50 values between 12.27–31.64 μM and DHFR with IC50 values ranging from 0.52–2.67 μM , highlighting its potential as an antibacterial agent through interference with DNA replication and folate metabolism .

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

Analyse Chemischer Reaktionen

Domino Aza/Oxa-Diels–Alder Reactions

This compound participates in catalyst-free domino reactions with α,β-unsaturated N-arylaldimines to form polysubstituted spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridines]. Key findings include:

| Entry | Aldimine Substituent | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| 3d | p-NO₂C₆H₄ | 65 | High |

| 3h | p-NO₂C₆H₄ | 75 | High |

-

Mechanism : The reaction proceeds via sequential aza-Diels–Alder (using the aldimine as a diene) and oxa-Diels–Alder (using the indanedione as a dienophile) steps, both following endo-transition states .

-

Substituent Effects : The electron-withdrawing nitro group on the benzylidene moiety enhances electrophilicity, facilitating nucleophilic attack while maintaining high diastereoselectivity .

Sequential Nucleophilic Additions

In reactions with 2,2′-(arylmethylene)bis(1,3-indenediones), this compound undergoes formal [3 + 3] cycloadditions to yield mixed diastereoisomeric dispiro[indene-2,1′-cyclohexane-3′,2″-indene] derivatives:

| Entry | Bis-Indanedione Substituent | Yield (%) | dr (major:minor) |

|---|---|---|---|

| 5j | p-CH₃C₆H₄ | 92 | 80:20 |

| 5k | p-CH₃OC₆H₄ | 90 | 80:20 |

-

Mechanism : The reaction involves keto–enol tautomerization, Michael addition to α,β-unsaturated aldimines, and intramolecular nucleophilic cyclization. The methoxy and nitro groups stabilize intermediates via resonance, favoring thermodynamically stable conformers .

Dynamic Covalent Metathesis

The compound undergoes retro-Knoevenagel condensation with α,β-unsaturated aldimines, leading to dynamic C═C/C═N exchange. This process forms 2-styrylidene-1,3-indanediones as intermediates, confirmed by TLC and NMR .

Radical and Redox Activity

As a cyclic 1,3-diketone, this compound exhibits radical reactivity:

-

Oxidation : Forms dimeric structures via single-electron transfer (SET) processes, particularly in the presence of oxidants like V₂O₅ .

-

Redox Potential : The nitro group lowers the redox potential, enhancing stability in radical-mediated reactions compared to unsubstituted analogs .

Solvent and Temperature Effects

Optimal yields (82%) are achieved in acetonitrile at 60°C under nitrogen. Polar aprotic solvents (e.g., DCM, THF) reduce yields due to poor solubility of intermediates .

Eigenschaften

IUPAC Name |

2-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO6/c1-30-22-13-16(12-20-23(26)18-4-2-3-5-19(18)24(20)27)8-11-21(22)31-14-15-6-9-17(10-7-15)25(28)29/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGLGZOCFBILPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.